3,5-Dibromo-4-iodopyridine
Overview
Description
3,5-Dibromo-4-iodopyridine is a halogenated pyridine derivative with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of two bromine atoms and one iodine atom attached to a pyridine ring. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3,5-Dibromo-4-iodopyridine involves the diazotization of 3,5-dibromo-4-aminopyridine followed by iodination. This process is relatively straightforward and can be performed under mild conditions. The reaction typically involves the use of potassium iodide and cuprous iodide as iodination reagents .
Industrial Production Methods
The industrial production of this compound can be scaled up using the same synthetic route mentioned above. The process is optimized to achieve high yields (65-83%) and good selectivity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3,5-Dibromo-4-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical agents.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-iodopyridine is primarily related to its ability to undergo substitution and coupling reactions. These reactions enable the compound to form new chemical bonds, which are essential in the synthesis of more complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-chloropyridine
- 3,5-Dibromo-4-fluoropyridine
- 3,5-Dibromo-4-methylpyridine
Uniqueness
3,5-Dibromo-4-iodopyridine is unique due to the presence of both bromine and iodine atoms, which impart distinct reactivity compared to other halogenated pyridines. This unique combination of halogens allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3,5-dibromo-4-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-9-2-4(7)5(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGNZPFIIRTNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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